![molecular formula C17H24ClN3O2 B277871 N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide](/img/structure/B277871.png)
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide, commonly known as ACPP, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has been synthesized and extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of ACPP is not fully understood. However, it is believed to work by targeting specific proteins or enzymes in the body, leading to various physiological and biochemical effects.
Biochemical and Physiological Effects:
ACPP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. ACPP has also been shown to have antimicrobial properties and has been used as a tool for bacterial imaging.
Vorteile Und Einschränkungen Für Laborexperimente
ACPP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and target specific proteins or enzymes. ACPP is also stable and has a long shelf life, making it a useful tool for various experiments. However, ACPP has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research on ACPP. One potential direction is the development of new applications for ACPP in drug delivery and gene therapy. Another direction is the exploration of the potential of ACPP as a tool for molecular imaging and cancer diagnosis. Further research is also needed to fully understand the mechanism of action of ACPP and its potential side effects.
Conclusion:
In conclusion, N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide, or ACPP, is a small molecule that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. ACPP has been extensively studied for its potential anticancer properties, drug delivery, gene therapy, and molecular imaging. Further research is needed to fully understand the mechanism of action of ACPP and its potential side effects.
Synthesemethoden
The synthesis of ACPP involves the reaction of 4-(4-acetyl-1-piperazinyl)-3-chlorobenzoyl chloride with pentanamide in the presence of a catalyst. The reaction yields ACPP as a white crystalline solid. The purity and yield of the compound can be improved by various purification methods, such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
ACPP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anticancer properties and has been used as a tool for cancer imaging. ACPP has also been studied for its potential applications in drug delivery, gene therapy, and molecular imaging.
Eigenschaften
Produktname |
N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]pentanamide |
---|---|
Molekularformel |
C17H24ClN3O2 |
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]pentanamide |
InChI |
InChI=1S/C17H24ClN3O2/c1-3-4-5-17(23)19-14-6-7-16(15(18)12-14)21-10-8-20(9-11-21)13(2)22/h6-7,12H,3-5,8-11H2,1-2H3,(H,19,23) |
InChI-Schlüssel |
JJNWVMQFLHATFY-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
Kanonische SMILES |
CCCCC(=O)NC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.